molecular formula C16H19N3O3 B2377036 4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide CAS No. 921556-58-3

4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide

Cat. No.: B2377036
CAS No.: 921556-58-3
M. Wt: 301.346
InChI Key: JAINQLYXCRTMJV-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, where nucleophiles like halides or thiols can replace the methoxy group.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . This action is similar to that of other antidepressant drugs.

Comparison with Similar Compounds

4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide can be compared with other pyridazine derivatives and similar heterocyclic compounds:

Properties

IUPAC Name

4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11(2)10-17-16(21)15-13(22-3)9-14(20)19(18-15)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAINQLYXCRTMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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